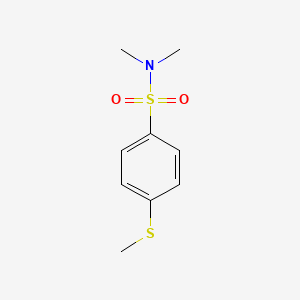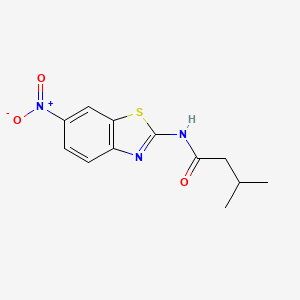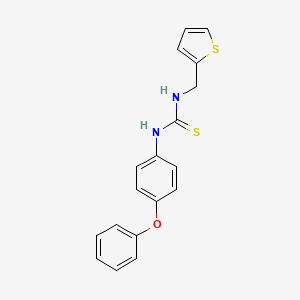
1-acetyl-4-(2-nitrobenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-4-(2-nitrobenzyl)piperazine is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential applications as a drug candidate. This molecule is a piperazine derivative that has been shown to exhibit a variety of biological activities, including antiviral, antibacterial, and anticancer properties. In
Mechanism of Action
The mechanism of action of 1-acetyl-4-(2-nitrobenzyl)piperazine is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is through the inhibition of enzymes involved in viral replication or bacterial cell wall synthesis. Another proposed mechanism is through the disruption of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-4-(2-nitrobenzyl)piperazine can have a variety of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anticancer agent. In addition, 1-acetyl-4-(2-nitrobenzyl)piperazine has been shown to reduce inflammation in animal models, indicating that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-acetyl-4-(2-nitrobenzyl)piperazine in lab experiments is its broad range of biological activities. This compound has been shown to exhibit antiviral, antibacterial, anticancer, and anti-inflammatory properties, making it a versatile tool for researchers. However, one limitation is that the mechanism of action is not fully understood, which could make it difficult to optimize its use in certain applications.
Future Directions
There are several potential future directions for research related to 1-acetyl-4-(2-nitrobenzyl)piperazine. One area of interest is the development of more potent derivatives of this compound that can be used as drug candidates. Another area of research could focus on elucidating the mechanism of action and identifying specific targets for this compound. Finally, there is potential for 1-acetyl-4-(2-nitrobenzyl)piperazine to be used in combination with other drugs or therapies to enhance their efficacy.
Synthesis Methods
1-acetyl-4-(2-nitrobenzyl)piperazine can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-nitrobenzaldehyde with piperazine in the presence of acetic anhydride and a catalyst. The resulting product is then purified through recrystallization to obtain the final compound.
Scientific Research Applications
1-acetyl-4-(2-nitrobenzyl)piperazine has been the subject of numerous scientific studies due to its potential as a drug candidate. One area of research has focused on its antiviral properties, particularly against the human immunodeficiency virus (HIV). Studies have shown that this compound can inhibit the replication of HIV by targeting the viral integrase enzyme.
In addition to its antiviral properties, 1-acetyl-4-(2-nitrobenzyl)piperazine has also been shown to exhibit antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has been found to disrupt bacterial cell membranes, leading to cell death.
properties
IUPAC Name |
1-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-11(17)15-8-6-14(7-9-15)10-12-4-2-3-5-13(12)16(18)19/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCOVLQYOTVGRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-7-ethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5815856.png)


![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5815897.png)
![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5815898.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-3-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B5815902.png)


![4-benzyl-2-methyl[1,2,4]triazino[2,3-a]benzimidazol-3(4H)-one](/img/structure/B5815914.png)

![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B5815930.png)

